An In-Depth Technical Guide to 4-Fluoro-3,5-dinitrophenol
An In-Depth Technical Guide to 4-Fluoro-3,5-dinitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dinitrophenol (CAS No. 151222-64-9), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While public domain data on this specific isomer is limited, this document synthesizes available information on its physicochemical properties, extrapolates potential synthetic pathways, discusses its putative applications in drug development based on the broader class of fluorinated nitroaromatics, and outlines appropriate safety protocols and analytical methodologies by drawing parallels with closely related compounds. This guide aims to serve as a foundational resource for researchers initiating projects involving 4-Fluoro-3,5-dinitrophenol, highlighting both the known characteristics and the current gaps in knowledge.
Chemical Identity and Physicochemical Properties
4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound featuring a fluorine atom and two nitro groups attached to a phenol backbone.
| Property | Value | Source |
| CAS Number | 151222-64-9 | [PubChem |
| Molecular Formula | C₆H₃FN₂O₅ | [PubChem |
| Molecular Weight | 202.10 g/mol | [PubChem |
| IUPAC Name | 4-fluoro-3,5-dinitrophenol | [PubChem |
| Computed XLogP3 | 1.3 | [PubChem |
| Hydrogen Bond Donor Count | 1 | [PubChem |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 202.00259936 Da | [PubChem |
| Topological Polar Surface Area | 112 Ų | [PubChem |
Table 1: Physicochemical Properties of 4-Fluoro-3,5-dinitrophenol.
Synthesis and Reactivity
Postulated Synthetic Pathway
A logical approach would involve the nitration of a suitable fluorophenol precursor. The directing effects of the hydroxyl and fluoro substituents would guide the regioselectivity of the nitration.
Caption: Postulated two-step synthesis of 4-Fluoro-3,5-dinitrophenol from 4-Fluorophenol.
Step-by-step Methodology:
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Mononitration of 4-Fluorophenol: 4-Fluorophenol would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor mononitration. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating but also ortho-, para-directing group. The nitration would likely occur at the positions ortho to the hydroxyl group.
-
Dinitration: The resulting 4-fluoro-nitrophenol intermediate would then be subjected to a second nitration step, likely under more forcing conditions (e.g., higher concentration of acids, elevated temperature), to introduce the second nitro group.
Reactivity Profile
The chemical reactivity of 4-Fluoro-3,5-dinitrophenol is dictated by its functional groups:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily abstracted by a base to form a phenoxide. The acidity of this phenol is expected to be significantly increased by the electron-withdrawing effects of the two nitro groups and the fluorine atom.
-
Aromatic Ring: The aromatic ring is highly electron-deficient due to the presence of two nitro groups and a fluorine atom. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro groups.
-
Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, which could be a key transformation for the synthesis of derivatives for drug discovery.
-
Fluorine Atom: The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by electron-withdrawing groups, which is the case in this molecule.
Applications in Drug Development and Research
While specific applications of 4-Fluoro-3,5-dinitrophenol are not well-documented, its structural motifs suggest potential utility in several areas of drug discovery and development.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2]
Caption: Key roles of fluorine incorporation in drug design.
Dinitrophenols as Pharmacological Probes
The dinitrophenol moiety is famously known for its ability to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[3][4][5] This property, while historically exploited for weight loss with highly toxic consequences, makes dinitrophenol derivatives valuable tools in studying cellular metabolism and mitochondrial function.[6][7] Low doses of 2,4-dinitrophenol are being investigated for potential therapeutic applications in neurodegenerative diseases.[5][7] It is plausible that 4-Fluoro-3,5-dinitrophenol could be investigated for similar purposes, with the fluorine atom potentially modulating its potency, selectivity, and pharmacokinetic profile.
Potential as a Synthetic Building Block
The reactivity of the aromatic ring and the potential for functional group interconversion make 4-Fluoro-3,5-dinitrophenol a potentially useful intermediate for the synthesis of more complex molecules. The nitro groups can be reduced to amines, which can then be further functionalized, and the fluorine atom could potentially be displaced by other nucleophiles under specific conditions.
Safety and Handling
GHS Hazard Classification (Presumed):
-
Acute Toxicity: Likely to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[9][11]
-
Skin Corrosion/Irritation: May cause skin irritation.[9]
-
Eye Damage/Irritation: May cause serious eye irritation.[9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[9]
-
Explosive Properties: Dinitrophenol compounds can be explosive when dry.[8][11]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Avoid shock and friction.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
Analytical Methods
Validated analytical methods for the quantitative determination of 4-Fluoro-3,5-dinitrophenol are not described in the available literature. However, standard analytical techniques for small organic molecules can be readily adapted.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be a suitable method for the quantification of 4-Fluoro-3,5-dinitrophenol.
Proposed HPLC Method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic acid to ensure protonation of the phenol) would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Quantification: An external or internal standard method can be developed using a certified reference standard of 4-Fluoro-3,5-dinitrophenol.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, aiding in its identification.[14] Liquid chromatography-mass spectrometry (LC-MS) would be a powerful tool for both qualitative and quantitative analysis.[6][15]
Conclusion
4-Fluoro-3,5-dinitrophenol is a chemical entity with potential applications in various research fields, particularly in medicinal chemistry. Its synthesis is achievable through standard aromatic nitration reactions, and its reactivity is governed by its constituent functional groups. While specific data on its biological activity and applications are scarce, the known properties of fluorinated compounds and dinitrophenols provide a strong rationale for its investigation as a pharmacological probe or a synthetic intermediate. Due to the inherent hazards associated with dinitrophenols, strict safety precautions must be observed when handling this compound. The development and validation of specific analytical methods will be crucial for any research involving 4-Fluoro-3,5-dinitrophenol. Further research is needed to fully elucidate the properties and potential of this compound.
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